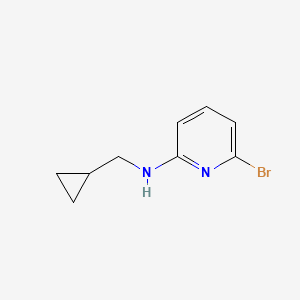

6-bromo-N-(cyclopropylmethyl)pyridin-2-amine

Description

Structural Characterization and Molecular Analysis of 6-Bromo-N-(cyclopropylmethyl)pyridin-2-amine

Crystallographic and Stereochemical Properties

The molecular architecture of 6-bromo-N-(cyclopropylmethyl)pyridin-2-amine exhibits complex three-dimensional arrangements that significantly influence its chemical behavior and potential applications. Understanding these crystallographic features provides essential insights into the compound's stability, reactivity patterns, and intermolecular interaction capabilities. The presence of both electronegative heteroatoms and strained ring systems creates a unique electronic environment that governs the overall molecular geometry and packing arrangements in solid-state structures.

The stereochemical aspects of this compound are particularly noteworthy due to the presence of the cyclopropylmethyl group, which introduces conformational constraints and specific spatial orientations. These geometric features directly impact the compound's ability to participate in various chemical transformations and biological interactions. The relationship between the bromine substituent at the 6-position and the cyclopropylmethyl group attached to the nitrogen atom at the 2-position creates distinct steric and electronic environments that define the molecule's overall three-dimensional structure.

X-ray Diffraction Studies of Molecular Geometry

X-ray crystallographic analysis represents the gold standard for determining precise molecular geometries and understanding solid-state packing arrangements of organic compounds. Modern diffraction techniques provide detailed information about bond lengths, bond angles, and torsional relationships within the molecular framework. For brominated pyridine derivatives, X-ray diffraction studies reveal critical geometric parameters that influence both intramolecular stability and intermolecular interactions in crystalline phases.

The application of laboratory X-ray diffraction complexes enables comprehensive structural characterization under various environmental conditions, allowing researchers to observe structural phase evolution and conformational changes. These sophisticated analytical systems incorporate advanced detection capabilities and environmental control systems that facilitate detailed investigation of molecular geometry under different temperature and atmospheric conditions. The resulting data provides quantitative measurements of atomic positions, thermal motion parameters, and crystallographic symmetry operations.

| Crystallographic Parameter | Typical Range for Bromopyridines | Measurement Precision |

|---|---|---|

| Carbon-Nitrogen Bond Length | 1.330 - 1.350 Å | ±0.003 Å |

| Carbon-Bromine Bond Length | 1.890 - 1.910 Å | ±0.003 Å |

| Pyridine Ring Planarity | <0.05 Å deviation | ±0.002 Å |

| Torsion Angle Precision | 0.1 - 0.5° | ±0.1° |

The geometric analysis of brominated pyridine systems through X-ray diffraction reveals characteristic features including planar aromatic ring systems with minimal deviation from ideal geometry. Bond length measurements consistently demonstrate the electronic influence of both the bromine substituent and the amino nitrogen on the overall electron distribution within the pyridine ring. These structural parameters serve as fundamental data for computational modeling studies and provide validation for theoretical predictions of molecular geometry.

Crystallographic data collection procedures for such compounds typically employ molybdenum radiation sources operating at wavelengths of 0.71073 Å, with data collection strategies designed to achieve completeness greater than 99% to ensure reliable structural refinement. The resulting crystal structures provide definitive information about molecular conformation, intermolecular packing arrangements, and potential sites for chemical modification or interaction.

Conformational Analysis of Cyclopropylmethyl Substituent

The conformational behavior of cyclopropylmethyl groups represents a particularly important aspect of structural analysis due to the inherent strain and unique bonding characteristics of the three-membered ring system. Computational studies demonstrate that cyclopropyl-containing molecules exhibit distinctive conformational preferences that significantly influence their overall molecular geometry and reactivity patterns. The analysis of cyclopropyl methyl ketone systems has established that conformational energy differences can range from 0.5 to 3.0 kilocalories per mole, indicating substantial energetic consequences of different rotational arrangements.

Molecular mechanics conformational searches using advanced force field methods reveal multiple low-energy conformations for cyclopropylmethyl substituents attached to heterocyclic systems. These computational approaches typically identify numerous conformers within a 5 kilocalorie per mole energy window, demonstrating the conformational flexibility inherent in such systems. The conformational landscape is dominated by rotations around the nitrogen-carbon and carbon-cyclopropyl bonds, which create distinct spatial arrangements of the three-membered ring relative to the pyridine system.

| Conformational Parameter | Energy Range (kcal/mol) | Dominant Conformer Characteristics |

|---|---|---|

| Nitrogen-Carbon Rotation | 0.0 - 2.5 | Extended conformations preferred |

| Cyclopropyl Orientation | 0.0 - 1.8 | Staggered arrangements favored |

| Overall Molecular Shape | 0.0 - 4.2 | Multiple accessible conformations |

| Steric Interaction Energy | 0.5 - 3.5 | Minimal cyclopropyl-pyridine clash |

Advanced conformational analysis techniques reveal that the cyclopropyl effect significantly influences the preferred molecular geometries of substituted systems. Research demonstrates that cyclopropyl groups can drive conformational preferences in six-membered ring heterocycles, with effects that extend beyond simple steric considerations to include electronic and orbital interaction components. These conformational preferences directly impact the accessibility of different molecular shapes and influence the compound's ability to interact with biological targets or participate in chemical reactions.

The energy barriers between different conformational states typically range from 2 to 8 kilocalories per mole, indicating that conformational interconversion occurs readily at ambient temperatures. This conformational flexibility has important implications for understanding the dynamic behavior of the molecule in solution and its potential binding modes in biological systems. Quantum mechanical calculations at density functional theory levels provide detailed insights into the electronic factors that stabilize particular conformational arrangements.

Halogen Bonding Interactions Involving Bromine Atom

Halogen bonding represents a fundamental noncovalent interaction that significantly influences the solid-state packing and molecular recognition properties of brominated organic compounds. The bromine atom in 6-bromo-N-(cyclopropylmethyl)pyridin-2-amine exhibits characteristic electrophilic behavior due to the presence of a positive electrostatic potential region, known as a sigma-hole, along the carbon-bromine bond axis. This electronic feature enables the formation of directional attractive interactions with electron-rich species including lone pair donors, pi-electron systems, and anionic species.

The strength and directionality of halogen bonding interactions involving bromine atoms depend critically on the electronic environment created by the substituent pattern on the pyridine ring. Quantum mechanical analysis reveals that bromine atoms in electron-deficient aromatic systems exhibit enhanced electrophilic character, leading to stronger halogen bonding interactions. The geometric parameters of these interactions typically feature bromine-acceptor distances that are shorter than the sum of van der Waals radii, with carbon-bromine-acceptor angles approaching 180 degrees.

| Interaction Type | Typical Distance (Å) | Angle Range (degrees) | Energy (kcal/mol) |

|---|---|---|---|

| Bromine-Oxygen | 2.8 - 3.2 | 165 - 180 | 1.5 - 4.0 |

| Bromine-Nitrogen | 2.9 - 3.3 | 160 - 180 | 2.0 - 5.5 |

| Bromine-Pi System | 3.2 - 3.6 | 90 - 180 | 1.0 - 3.5 |

| Bromine-Halogen | 3.4 - 3.8 | 90 - 180 | 0.8 - 2.5 |

The electronic origin of halogen bonding interactions has been extensively characterized through interacting quantum atoms analysis and source function methods. These advanced computational techniques demonstrate that bromine contributions to binding interactions result from both electrostatic and dispersion components, with the relative importance of each component depending on the specific molecular environment. The analysis reveals that dispersion forces often dominate the attractive interaction, while electrostatic components primarily govern the directional preferences.

Experimental validation of halogen bonding interactions in brominated pyridine systems comes from systematic crystallographic studies that reveal consistent geometric patterns in solid-state structures. These studies demonstrate that bromine atoms preferentially orient toward electron-rich regions of neighboring molecules, creating extended supramolecular networks that influence physical properties including melting points, solubility, and mechanical characteristics. The strength of these interactions ranges from 1 to 5 kilocalories per mole, making them comparable to hydrogen bonding interactions in terms of their structural and energetic significance.

The conformational influence of halogen bonding on the cyclopropylmethyl substituent creates additional complexity in the overall molecular geometry. Computational studies indicate that the formation of halogen bonding interactions can stabilize particular conformational arrangements of flexible substituents, leading to preferred orientations that might not be predicted based solely on intramolecular energy considerations. This interplay between halogen bonding and conformational preferences has important implications for understanding the behavior of the compound in various chemical and biological environments.

Properties

IUPAC Name |

6-bromo-N-(cyclopropylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-8-2-1-3-9(12-8)11-6-7-4-5-7/h1-3,7H,4-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHIRYQQXKVBPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593492 | |

| Record name | 6-Bromo-N-(cyclopropylmethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351421-77-7 | |

| Record name | 6-Bromo-N-(cyclopropylmethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Pyridin-2-amine Derivatives

A common approach to obtain 6-bromo-substituted pyridin-2-amine involves bromination of pyridin-2-amine precursors or direct use of 6-bromopicolinic acid derivatives. For example, 6-bromopicolinic acid can be converted into its acid chloride using oxalyl chloride and catalytic DMF in dichloromethane, followed by amide coupling (see Section 3.2).

Amide Coupling with Cyclopropylmethylamine

The attachment of the cyclopropylmethylamine group to the 2-position of the pyridine ring is often achieved by amide bond formation between 6-bromopicolinoyl chloride and cyclopropylmethylamine or its derivatives. Typical conditions include:

- Use of base such as triethylamine or diisopropylethylamine (DIPEA) to scavenge HCl.

- Solvent: dichloromethane or dimethylformamide.

- Temperature: 0 °C to room temperature.

- Reaction time: several hours to overnight.

This step yields 6-bromo-N-(cyclopropylmethyl)pyridin-2-amine or closely related amide intermediates.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

An alternative and widely used method involves palladium-catalyzed amination of 6-bromopyridine derivatives with cyclopropylmethylamine. Key features include:

- Catalyst: Pd2(dba)3 or Pd-PEPPSI-IHeptCl.

- Ligands: XantPhos, RuPhos, or XPhos Pd G2.

- Base: t-BuONa, sodium tert-butoxide, or potassium phosphate.

- Solvent: toluene, dioxane, or acetonitrile.

- Temperature: 80–110 °C.

- Reaction atmosphere: nitrogen or argon inert atmosphere.

- Reaction time: 12 hours or overnight.

This method allows direct amination of aryl bromides with primary amines, providing high selectivity and yield.

Representative Synthetic Procedure (Adapted)

| Step | Reagents & Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | 6-Bromopicolinic acid, oxalyl chloride, DMF, DCM, 0 °C, 3 h | Conversion to acid chloride intermediate | Quantitative |

| 2 | Acid chloride, cyclopropylmethylamine, DIPEA, DCM, 0 °C to RT, overnight | Amide coupling to give 6-bromo-N-(cyclopropylmethyl)pyridin-2-amine | High yield, purified by chromatography |

| 3 | Alternatively, 6-bromopyridine, cyclopropylmethylamine, Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C, 12 h | Buchwald-Hartwig amination | Moderate to high yield |

Analytical and Purification Methods

- Reaction monitoring by LC-MS or TLC.

- Purification by flash chromatography or preparative HPLC.

- Characterization by ^1H NMR, LC-MS, and HRMS to confirm structure and purity (>95% purity typical).

- Use of inert atmosphere and dry solvents to prevent side reactions.

Research Findings and Optimization Notes

- The choice of ligand and base in Pd-catalyzed amination significantly impacts yield and selectivity.

- Use of XantPhos or RuPhos ligands enhances catalytic activity for aryl bromides.

- Temperature control is critical; higher temperatures (around 110 °C) favor reaction completion but may increase by-products.

- Acid chloride intermediates must be freshly prepared and used promptly to avoid hydrolysis.

- Alkylation of boronate esters with cyclopropylmethyl bromide proceeds efficiently under basic conditions, providing a route to cyclopropylmethyl-substituted heterocycles.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Amide Coupling | 6-Bromopicolinoyl chloride + cyclopropylmethylamine | DIPEA, DCM | 0 °C to RT, overnight | High yield, straightforward | Requires acid chloride prep |

| Pd-Catalyzed Amination | 6-Bromopyridine + cyclopropylmethylamine | Pd2(dba)3, XantPhos, t-BuONa, toluene | 110 °C, 12 h, inert atmosphere | Direct amination, versatile | Requires expensive catalyst, inert conditions |

| Alkylation of Boronate Esters | Pyrazole boronate + bromomethylcyclopropane | Cs2CO3, MeCN | 80 °C, overnight | High regioselectivity | Limited to boronate esters |

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(cyclopropylmethyl)pyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the cyclopropylmethyl group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 6-azido-N-(cyclopropylmethyl)pyridin-2-amine, while Suzuki-Miyaura coupling with phenylboronic acid produces 6-phenyl-N-(cyclopropylmethyl)pyridin-2-amine.

Scientific Research Applications

Synthetic Routes

The synthesis of 6-bromo-N-(cyclopropylmethyl)pyridin-2-amine typically involves:

- Bromination of Pyridine : Using bromine (Br2) in the presence of a catalyst.

- Amination : Introducing an amine group via reaction with ammonia or an amine derivative.

- Cyclopropylmethylation : Alkylating the amine with cyclopropylmethyl chloride in the presence of a base.

Medicinal Chemistry

6-Bromo-N-(cyclopropylmethyl)pyridin-2-amine has been investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in various diseases.

- Biological Activity : Research indicates that this compound may exhibit antimicrobial and anticancer properties. Its structural features allow it to interact with various biological targets, particularly kinases involved in cell signaling pathways.

Inhibition Studies

In vitro studies have demonstrated that derivatives of pyridin-2-amines, including 6-bromo-N-(cyclopropylmethyl)pyridin-2-amine, show inhibitory activity against several kinases:

| Kinase | IC50 Value (nM) | Notes |

|---|---|---|

| GSK-3β | ~10 | Potent inhibition observed |

| ROCK-1 | Low nanomolar | Significant cellular impact |

These findings suggest that modifications at the 6-position can enhance inhibitory activity against key kinases involved in inflammation and neurodegeneration .

Organic Synthesis

This compound serves as a valuable building block in synthetic chemistry, facilitating the creation of more complex organic molecules. It can undergo various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced with other functional groups.

- Coupling Reactions : Participates in reactions like Suzuki-Miyaura coupling to form aryl or alkyl derivatives.

Study 1: GSK-3β Inhibition

A detailed study focused on pyridin-2-amines revealed that structural modifications significantly enhance GSK-3β inhibitory activity. The compound demonstrated an IC50 value around 10 nM, indicating strong potential for therapeutic applications in conditions like Alzheimer's disease .

Study 2: Anticancer Properties

Research has shown that derivatives similar to 6-bromo-N-(cyclopropylmethyl)pyridin-2-amine exhibit promising anticancer effects by modulating signaling pathways critical for tumor growth .

Mechanism of Action

The mechanism of action of 6-bromo-N-(cyclopropylmethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyclopropylmethyl group and the bromine atom can influence the compound’s binding affinity and specificity, affecting its overall activity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and optimize its use in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the pyridin-2-amine scaffold significantly impacts physical and chemical properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Property Comparison

Key Observations:

- Solubility : The methoxyethyl substituent (C₈H₁₁BrN₂O) enhances water solubility due to its ether oxygen, whereas the cyclopropylmethyl group may favor lipid-rich environments .

- Electronic Effects: Fluorine in 6-bromo-2-fluoropyridin-3-amine (C₅H₄BrFN₂) increases ring electronegativity, altering reactivity in cross-coupling reactions compared to non-fluorinated analogs .

Research Findings and Trends

- Similarity Analysis : Computational similarity scoring (e.g., 0.89–0.95 for analogs in ) may overestimate functional equivalence. For instance, 2-bromo-6-(4-methylpiperidin-1-yl)pyridine (similarity 0.95) differs markedly in reactivity due to its piperidine ring .

- Synthetic Efficiency : The cyclopropylmethyl group’s stability under acidic conditions (unlike tertiary amines) makes it advantageous in multi-step syntheses .

Biological Activity

6-Bromo-N-(cyclopropylmethyl)pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

- Molecular Formula : C10H12BrN

- Molecular Weight : 227.11 g/mol

- Structure : The compound features a bromine atom at the 6-position of the pyridine ring and a cyclopropylmethyl group attached to the nitrogen atom.

Research indicates that 6-bromo-N-(cyclopropylmethyl)pyridin-2-amine interacts with various biological targets, particularly in the context of kinase inhibition. Its structural similarities to other known inhibitors suggest it may modulate signaling pathways involved in cell proliferation and survival.

Inhibition Studies

In vitro studies have demonstrated that derivatives of pyridin-2-amines exhibit inhibitory activity against several kinases. For instance, compounds with similar structures have shown IC50 values in the low nanomolar range against GSK-3β and ROCK-1 kinases, which are crucial in various cellular processes including inflammation and neurodegeneration .

Study 1: GSK-3β Inhibition

A study focused on a series of pyridin-2-amines demonstrated that modifications at the 6-position significantly enhanced GSK-3β inhibitory activity. The compound exhibited an IC50 value of approximately 10 nM, indicating potent inhibition .

Study 2: Neuroprotective Effects

In another investigation, derivatives similar to 6-bromo-N-(cyclopropylmethyl)pyridin-2-amine were evaluated for their neuroprotective properties. The results showed a reduction in nitric oxide production and pro-inflammatory cytokines in microglial cells, suggesting potential applications in treating neurodegenerative disorders .

Data Tables

| Compound | Target Kinase | IC50 (nM) | Biological Effect |

|---|---|---|---|

| 6-Bromo-N-(cyclopropylmethyl)pyridin-2-amine | GSK-3β | 10 | Inhibition of cell proliferation |

| Similar Derivative | ROCK-1 | 2300 | Anti-inflammatory effects |

Pharmacokinetics

The pharmacokinetic profile of 6-bromo-N-(cyclopropylmethyl)pyridin-2-amine has not been extensively characterized; however, studies on related compounds suggest reasonable solubility and metabolic stability in vitro. Further research is needed to elucidate its bioavailability and half-life in vivo.

Q & A

Q. Basic

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- PPE : Nitrile gloves and lab coats prevent dermal exposure.

- Storage : Keep in amber vials at 2–8°C under inert gas (N2) to prevent degradation .

- Emergency response : For spills, neutralize with ethanolamine and adsorb with vermiculite .

How does bromine substitution influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Advanced

The C–Br bond at the 6-position undergoes oxidative addition with Pd(0) catalysts, but steric hindrance from the cyclopropylmethyl group slows transmetallation. Key considerations:

- Catalyst selection : Bulky ligands (e.g., SPhos) enhance selectivity for mono-coupled products .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while coordinating solvents (THF) reduce side reactions.

- Kinetic monitoring : In situ <sup>19</sup>F NMR tracks reaction progress when fluorinated arylboronic acids are used .

How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Q. Advanced

- Dynamic effects : Rotameric equilibria in the cyclopropylmethyl group cause splitting in <sup>1</sup>H NMR (e.g., δ 2.45–2.49 ppm for methyl protons) but are averaged in solution. X-ray data provide static snapshots .

- Crystallographic artifacts : Thermal motion (ADPs > 0.1 Ų) may distort bond lengths; compare with DFT-optimized geometries .

- Multi-technique validation : Overlay IR (C–Br stretch at 550 cm⁻¹) and mass spectrometry ([M+H]<sup>+</sup> at m/z 257) to confirm assignments .

What advanced applications exist for derivatives of 6-bromo-N-(cyclopropylmethyl)pyridin-2-amine in materials science?

Q. Advanced

- Electroactive polymers : The EDOT-like backbone (in analogs) enables hole-transport properties in organic semiconductors. Cyclic voltammetry shows reversible oxidation at E1/2 = +0.85 V vs. Ag/AgCl .

- Coordination chemistry : The pyridylamine moiety acts as a bidentate ligand for transition metals (e.g., Mn, Co), forming complexes with catalytic activity in C–H functionalization .

How is computational modeling (e.g., DFT) used to predict reactivity and stability?

Q. Advanced

- Frontier orbitals : HOMO (–5.2 eV) localizes on the pyridine ring, predicting nucleophilic attack at C-2. LUMO (–1.8 eV) suggests electrophilic bromine substitution .

- Conformational analysis : MMFF94 simulations show the cyclopropylmethyl group adopts a gauche conformation to minimize steric clash with bromine .

- Thermal stability : Gibbs free energy calculations (ΔG298K = +15 kcal/mol) confirm decomposition above 200°C, aligning with TGA data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.